4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula CHNO and a molecular weight of approximately 243.26 g/mol. This compound features a benzaldehyde functional group, a methoxy group, and a pyridine moiety, making it a versatile intermediate in organic synthesis. Its unique structural characteristics contribute to its potential applications in various scientific fields, including chemistry and biology.
4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde can be synthesized from commercially available starting materials, primarily 4-methoxybenzaldehyde and pyridin-2-ylmethanol. The compound is classified as an aromatic aldehyde due to the presence of the aldehyde functional group, along with being categorized under methoxy-substituted aromatic compounds due to its methoxy group.
The synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde typically involves the following steps:
The optimization of reaction conditions, including temperature, solvent choice, and reaction time, can significantly influence yield and purity. Industrial production may utilize continuous flow reactors and automated systems for enhanced efficiency and consistency in product quality.
The molecular structure of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde consists of a benzene ring substituted with both a methoxy group at the para position and a pyridine ring connected via a methoxy linkage.
4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets within biological systems. The aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activities or altering protein functions. This characteristic makes it a candidate for further pharmacological studies aimed at understanding its biological effects .
The compound is typically characterized by:
Key chemical properties include:
4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Computer-Aided Molecular Design (CAMD) has revolutionized the rational development of pyridylmethoxy-benzaldehyde derivatives with tailored biological and physicochemical properties. The CAMD workflow integrates de novo molecular generation with predictive property modeling, enabling the exploration of vast chemical space around the vanillin pharmacophore. As implemented in tools like IBSS® (InBioSynSolv), CAMD constructs target molecules from chemical building blocks while matching predefined sets of physico-chemical and biological activity targets [7]. This approach systematically evaluates substitutions on the benzaldehyde core, particularly focusing on the position and electronic characteristics of the pyridylmethoxy moiety [3].
In the design of antisickling agents like 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (INN-312), CAMD prioritized ortho-positioned pyridylmethoxy substitutions relative to the aldehyde group. This specific placement was predicted to enhance hydrophobic interactions with the α-cleft of hemoglobin's R2 conformation while simultaneously facilitating interactions with the surface-located F-helix—a critical region for destabilizing sickle hemoglobin polymerization contacts [3]. Electronic parameterization of the pyridine nitrogen position (2-, 3-, or 4-isomers) revealed that the 2-pyridyl variant (pyridin-2-ylmethoxy) maximized favorable dipole interactions with hemoglobin residues, explaining its superior target affinity over meta- or para-substituted analogs [3].
Table 1: Key Molecular Parameters Optimized via CAMD for Pyridylmethoxy-Benzaldehyde Derivatives
Parameter | Target Profile | Role in Antisickling Activity |
---|---|---|
Pyridine N Position | Ortho (2-pyridyl) | Enhanced dipole interactions with Hb binding site |
Substitution Pattern | 3-(Pyridylmethoxy), 4-methoxy | Optimal steric compatibility with α-cleft |
Aldehyde Position | Ortho to pyridylmethoxy group | Favorable Schiff-base formation with αVal1 |
LogP | 2.4-2.8 | Balanced hydrophobicity for membrane permeation |
TPSA (Ų) | ~48.5 | Desirable solubility and bioavailability |
The IBSS® platform successfully identified 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde as a high-priority candidate by simultaneously optimizing multiple parameters: (1) steric compatibility with hemoglobin's binding pocket, (2) electronic properties favoring Schiff-base formation with αVal1 nitrogen atoms, (3) balanced hydrophobicity (predicted LogP ≈2.48) for cellular permeability, and (4) topological polar surface area (~48.4 Ų) conducive to bioavailability [4] [7]. This multi-parameter optimization exemplifies CAMD's advantage over traditional trial-and-error approaches in accelerating lead compound identification for hemoglobinopathies.
Regioselective installation of the pyridin-2-ylmethoxy group at the ortho-position relative to the aldehyde functionality presents significant synthetic challenges due to competing reactions at alternative positions and the sensitivity of the aldehyde group. The strategic selection of protective groups and catalysts enables precise functionalization of the benzaldehyde core at the C3 position, which is critical for biological activity [3] [10].
The direct Williamson ether synthesis approach employs 4-hydroxy-3-methoxybenzaldehyde (vanillin) as the starting material. Selective deprotonation of the phenolic hydroxyl using potassium carbonate provides the phenoxide nucleophile, which undergoes SN₂ reaction with 2-(chloromethyl)pyridine hydrochloride. This method yields the target compound in moderate yields (60-75%) but requires careful optimization to suppress O-alkylation at the methoxy group or aldehyde hydration [10]. An alternative directed ortho-metalation strategy utilizes the aldehyde as a directing group. Treatment of 4-methoxybenzaldehyde with strong bases like lithium diisopropylamide (LIDA) generates a dianionic species that selectively reacts with 2-pyridylmethanol derivatives at the ortho-position before subsequent demethylation and remethylation steps install the 4-methoxy group [3].
Table 2: Regioselective Functionalization Approaches Comparison
Strategy | Key Reaction Conditions | Regioselectivity | Reported Yield |
---|---|---|---|
Williamson Ether Synthesis | K₂CO₃, DMF, 80°C, 12h | Moderate (3:4 = 7:1) | 60-75% |
Directed Ortho-Metalation | LIDA, THF, -78°C, then electrophile | High (3:4 > 20:1) | 45-60% |
Phase-Transfer Catalysis | TBAHS, NaOH(aq), CH₂Cl₂, RT | Moderate (3:4 = 5:1) | 65-70% |
Crystallographic studies validate the biological significance of ortho-substitution in 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. The compound binds human carbonmonoxy hemoglobin (COHb) in the R2 state, forming Schiff-base adducts with αVal1 nitrogen atoms. The ortho-positioned pyridin-2-ylmethoxy moiety extends toward hemoglobin's F-helix surface, establishing hydrophobic contacts that stereospecifically destabilize sickle hemoglobin polymer contacts—a mechanism confirmed through crystal structures refined to 1.95 Å resolution (PDB ID: 6BNR) [3]. This structural insight explains the significantly enhanced antisickling potency observed with ortho-substituted derivatives compared to their meta- or para-counterparts, justifying the synthetic investment in regioselective approaches.
The critical etherification step connecting 2-(chloromethyl)pyridine to the benzaldehyde core demands catalytic systems that balance reactivity with functional group tolerance. Traditional Williamson ether synthesis faces limitations including prolonged reaction times (12-24 hours), moderate yields, and competitive hydrolysis of the aldehyde group. Advanced catalytic approaches address these challenges through phase-transfer catalysts, microwave-assisted reactions, and protective group strategies [5] [10].
Phase-transfer catalysis (PTC) significantly enhances reaction efficiency. Tetrabutylammonium hydrogen sulfate (TBAHS, 5-10 mol%) enables the reaction between vanillin and 2-(chloromethyl)pyridine hydrochloride in a biphasic system (dichloromethane/50% NaOH). This approach reduces reaction time to 4-6 hours at room temperature while improving yields to 80-85% by facilitating interfacial transfer of the phenoxide anion [10]. Microwave-assisted synthesis further accelerates the process, achieving complete conversion within 15-30 minutes at 100-120°C in dimethylformamide solvent. This method minimizes aldehyde decomposition pathways while maintaining regioselectivity [5].
For aldehyde-sensitive reactions, protective group strategies prove essential. Ethylene glycol/acetic acid catalyzed acetal formation protects the aldehyde group prior to etherification, with subsequent deprotection using aqueous acid (10% HCl) restoring the aldehyde functionality. Alternative protective approaches include:
These protection-deprotection sequences increase synthetic flexibility but add 2-3 steps to the overall synthesis, impacting process efficiency [10]. Recent developments in continuous flow chemistry offer promising alternatives, where precise residence time control minimizes aldehyde degradation during etherification. A representative flow system employs packed-bed reactors containing immobilized base catalysts (e.g., Cs₂CO₃ on silica), enabling reaction completion within 5 minutes at 80°C with minimal byproduct formation [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9